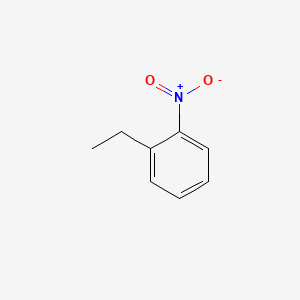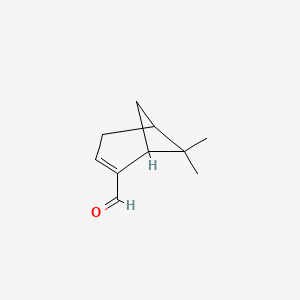
N'-Hydroxy-2-Methanesulfonylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N’-hydroxy-2-(methylsulfonyl)ethanimidamide typically involves a multi-step chemical process. One common method starts with the reaction of N’-hydroxyethanimidamide with methanesulfonyl chloride to form N’-hydroxy-2-(methanesulfonyl)ethanimidamide . This intermediate is then reacted with carbamoyl chloride to yield the final product . The reaction conditions usually involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
N’-hydroxy-2-(methylsulfonyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives under the influence of strong oxidizing agents.
Reduction: It can be reduced to form sulfoxide derivatives using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are sulfone, sulfoxide, and substituted ethanimidamide derivatives .
Scientific Research Applications
N’-hydroxy-2-(methylsulfonyl)ethanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl group into various organic molecules.
Biology: The compound is used in proteomics research to study protein modifications and interactions.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(methylsulfonyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access. This inhibition can occur through covalent modification of the enzyme or by forming a stable enzyme-inhibitor complex. The pathways involved in its action include the inhibition of enzymatic reactions that are crucial for cellular processes .
Comparison with Similar Compounds
N’-hydroxy-2-(methylsulfonyl)ethanimidamide can be compared with other similar compounds, such as:
N’-hydroxyethanimidamide: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
N’-hydroxy-2-(methanesulfonyl)ethanimidamide: An intermediate in the synthesis of the target compound, with similar but less potent biochemical properties.
Methanesulfonyl chloride: A reagent used in the synthesis of N’-hydroxy-2-(methylsulfonyl)ethanimidamide, but not used directly in biochemical applications.
The uniqueness of N’-hydroxy-2-(methylsulfonyl)ethanimidamide lies in its specific structure, which allows it to participate in a wide range of chemical reactions and its utility in various scientific research applications.
Properties
IUPAC Name |
N'-hydroxy-2-methylsulfonylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3S/c1-9(7,8)2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXITPIFCMHKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B7770140.png)










![5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7770233.png)
![2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetic acid](/img/structure/B7770242.png)

